ENPP3 Inhibitor 4t is a compound designed to inhibit the activity of ectonucleotide pyrophosphatase/phosphodiesterase 3, an enzyme involved in various physiological processes, including nucleotide metabolism and cell signaling. The compound is part of a broader class of arylamide sulfonate derivatives synthesized to explore their effects on isozymes ENPP1 and ENPP3. The specific structure of ENPP3 Inhibitor 4t includes a trifluoromethoxy group, which has been shown to enhance its inhibitory potency against ENPP3.
ENPP3 Inhibitor 4t belongs to the class of small molecule inhibitors targeting ectonucleotide pyrophosphatases. It has been classified under the chemical identifier C21H19N5O4S2, with PubChem CID 2893744. The compound's synthesis and biological evaluation were documented in recent studies focusing on structure-activity relationships and enzyme inhibition assays .
The synthesis of ENPP3 Inhibitor 4t involves a two-step process:
The synthetic pathway highlights the importance of structural modifications on the phenyl ring, which significantly influence the inhibitory potency against the target enzymes.
ENPP3 Inhibitor 4t has a complex molecular structure characterized by:
The detailed structure can be visualized through chemical databases like PubChem, where its three-dimensional conformation can be analyzed .
The primary chemical reactions involving ENPP3 Inhibitor 4t include:
The mechanism by which ENPP3 Inhibitor 4t operates involves competitive inhibition of the ectonucleotide pyrophosphatase/phosphodiesterase 3 enzyme. The trifluoromethoxy group enhances binding affinity to the active site of the enzyme, thereby reducing its catalytic activity. This inhibition is crucial for modulating biochemical pathways where ENPP3 plays a significant role, particularly in nucleotide metabolism .
ENPP3 Inhibitor 4t has potential applications in:
The ongoing research into this compound emphasizes its relevance in pharmacological studies aimed at understanding and manipulating nucleotide metabolism for therapeutic benefits .
Ectonucleotide pyrophosphatase/phosphodiesterase 3 (Ectonucleotide pyrophosphatase/phosphodiesterase 3) is a type II transmembrane glycoprotein belonging to the ectonucleotide pyrophosphatase/phosphodiesterase family. Structurally, it features a short intracellular N-terminus, a single transmembrane domain, and a large extracellular region containing two somatomedin B-like domains, a catalytic phosphodiesterase domain homologous to alkaline phosphatases, and a nuclease-like domain with a calcium-binding EF-hand motif [8]. This complex architecture enables its enzymatic function in hydrolyzing diverse extracellular nucleotides, including nucleoside triphosphates, dinucleoside polyphosphates, cyclic dinucleotides, and nucleotide sugars [2].
Ectonucleotide pyrophosphatase/phosphodiesterase 3 exhibits tissue-specific expression patterns with significant presence in the prostate, uterus, colon, and hematopoietic cells (basophils, mast cells, and progenitor cells) [8]. Its pathophysiological significance stems from its role in regulating purinergic signaling through the hydrolysis of extracellular adenosine triphosphate and other nucleotides. By converting pro-inflammatory adenosine triphosphate into adenosine monophosphate (a precursor of immunosuppressive adenosine), Ectonucleotide pyrophosphatase/phosphodiesterase 3 modulates the activation of P2X/P2Y purinergic receptors, thereby influencing cellular responses in inflammation and immunity [8]. Dysregulated Ectonucleotide pyrophosphatase/phosphodiesterase 3 activity has been mechanistically linked to several disease states:
Table 1: Pathophysiological Associations of Ectonucleotide pyrophosphatase/phosphodiesterase 3
| Disease Context | Pathogenic Role of Ectonucleotide pyrophosphatase/phosphodiesterase 3 | Key Mechanisms |
|---|---|---|
| Renal Cell Carcinoma | Overexpression in tumor tissue | Promotes tumor initiation and invasiveness; target for antibody-drug conjugates |
| Allergic Disorders | Upregulation on activated basophils/mast cells | Impaired adenosine triphosphate hydrolysis exacerbates inflammation |
| Colon Carcinoma | Elevated expression | Associated with tumor cell proliferation and metastasis |
| Bone Mineralization Disorders | Abnormal expression patterns | Modulates extracellular pyrophosphate levels |
In renal cell carcinoma, Ectonucleotide pyrophosphatase/phosphodiesterase 3 is highly overexpressed on malignant cells, contributing to tumor progression and serving as a validated target for antibody-drug conjugates [7] [8]. Similarly, in allergic pathologies, Ectonucleotide pyrophosphatase/phosphodiesterase 3 serves as an activation marker on basophils and mast cells, where its aberrant expression correlates with disease severity [8].
A pivotal immunological function of Ectonucleotide pyrophosphatase/phosphodiesterase 3 involves its capacity to hydrolyze 2',3'-cyclic guanosine monophosphate–adenosine monophosphate, a critical second messenger in innate immunity. Cyclic guanosine monophosphate–adenosine monophosphate is produced upon cytosolic double-stranded DNA detection by cyclic guanosine monophosphate–adenosine monophosphate synthase and activates the stimulator of interferon genes pathway, triggering type I interferon responses essential for antitumor immunity [3]. Ectonucleotide pyrophosphatase/phosphodiesterase 3 functions as an extracellular cyclic guanosine monophosphate–adenosine monophosphate hydrolase, analogous to Ectonucleotide pyrophosphatase/phosphodiesterase 1, thereby limiting cyclic guanosine monophosphate–adenosine monophosphate availability for stimulator of interferon genes activation on neighboring antigen-presenting cells [3].
This enzymatic activity establishes Ectonucleotide pyrophosphatase/phosphodiesterase 3 as an innate immune checkpoint. Recent research demonstrates that Ectonucleotide pyrophosphatase/phosphodiesterase 3 accounts for residual cyclic guanosine monophosphate–adenosine monophosphate hydrolysis activity in Ectonucleotide pyrophosphatase/phosphodiesterase 1-deficient systems. Ablation of its cyclic guanosine monophosphate–adenosine monophosphate hydrolysis activity diminishes tumor growth and metastasis in a stimulator of interferon genes-dependent manner, confirming its non-redundant role in dampening extracellular cyclic guanosine monophosphate–adenosine monophosphate–stimulator of interferon genes signaling [3]. Crucially, Ectonucleotide pyrophosphatase/phosphodiesterase 3 exhibits a distinct expression profile from Ectonucleotide pyrophosphatase/phosphodiesterase 1, being predominantly expressed on fibroblasts and mast cells within the tumor microenvironment rather than malignant cells [5].
Table 2: Contrasting Features of Ectonucleotide pyrophosphatase/phosphodiesterase 1 and Ectonucleotide pyrophosphatase/phosphodiesterase 3 in Immune Regulation
| Characteristic | Ectonucleotide pyrophosphatase/phosphodiesterase 1 | Ectonucleotide pyrophosphatase/phosphodiesterase 3 |
|---|---|---|
| Primary Tissue Distribution | Broad (bone, cartilage, immune cells) | Restricted (basophils, mast cells, fibroblasts, renal epithelium) |
| Tumor Microenvironment Expression | Widespread across cell types | Fibroblasts and mast cells |
| Association with Therapy Resistance | Strong correlation | Minimal correlation |
| Cyclic Guanosine Monophosphate–Adenosine Monophosphate Hydrolase Activity | Dominant in most tissues | Compensatory in Ectonucleotide pyrophosphatase/phosphodiesterase 1 deficiency |
The development of selective Ectonucleotide pyrophosphatase/phosphodiesterase 3 inhibitors is justified by distinct clinical and pharmacological considerations. First, in allergic pathologies, Ectonucleotide pyrophosphatase/phosphodiesterase 3 serves as a key regulator of adenosine triphosphate-mediated inflammation. FcεRI cross-linking on basophils and mast cells releases extracellular adenosine triphosphate, which promotes allergic inflammation through P2 receptor activation. Ectonucleotide pyrophosphatase/phosphodiesterase 3 deficiency impairs adenosine triphosphate clearance, leading to intracellular accumulation and exacerbated inflammation [8]. Selective inhibition could therefore modulate purinergic signaling without systemic immunosuppression.
In oncology, Ectonucleotide pyrophosphatase/phosphodiesterase 3 inhibition offers a precision targeting strategy for malignancies with high Ectonucleotide pyrophosphatase/phosphodiesterase 3 expression, particularly renal cell carcinoma where it is overexpressed in approximately 90% of clear cell subtypes [7] [8]. Unlike Ectonucleotide pyrophosphatase/phosphodiesterase 1 inhibitors that may induce compensatory Ectonucleotide pyrophosphatase/phosphodiesterase 3 upregulation, selective agents could prevent this immune escape mechanism. Additionally, Ectonucleotide pyrophosphatase/phosphodiesterase 3 inhibition potentially avoids the systemic toxicities associated with pan-phosphodiesterase inhibitors by sparing Ectonucleotide pyrophosphatase/phosphodiesterase 1-mediated physiological processes in bone mineralization and insulin signaling [2] [5].
Therapeutic modulation of Ectonucleotide pyrophosphatase/phosphodiesterase 3 currently encompasses two primary approaches: antibody-based biologics and small-molecule inhibitors. Antibody-drug conjugates represent the most clinically advanced strategy, exemplified by AGS-16C3F (also designated AGS-16M8F). This conjugate comprises an anti-Ectonucleotide pyrophosphatase/phosphodiesterase 3 monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin F, demonstrating potent antitumor activity in renal cell carcinoma models [1] [8]. Early-phase clinical trials have established its safety profile and recommended dosing for metastatic renal cell carcinoma, though efficacy data remain preliminary.
Small-molecule inhibitors offer advantages in oral bioavailability and tumor penetration. Recent medicinal chemistry efforts have yielded several promising scaffolds:
Table 3: Developmental Approaches for Ectonucleotide pyrophosphatase/phosphodiesterase 3-Targeted Therapeutics
| Therapeutic Modality | Representative Agents | Key Characteristics | Development Status |
|---|---|---|---|
| Antibody-Drug Conjugate | AGS-16C3F/AGS-16M8F | Anti-Ectonucleotide pyrophosphatase/phosphodiesterase 3 antibody-MMAF conjugate | Phase I/II trials for metastatic renal cell carcinoma |
| Small-Molecule Inhibitor | Compound 4t (arylamide sulphonate) | ENPP3 IC50: 0.15 ± 0.04 μM; competitive inhibition | Preclinical (in vitro/in vivo) |
| Small-Molecule Inhibitor | HY-169804 (ENPP3 Inhibitor 1) | ENPP3 IC50: 0.15 μM; >270-fold selectivity over Ectonucleotide pyrophosphatase/phosphodiesterase 1 | Preclinical (in vitro) |
| Small-Molecule Inhibitor | Bertin Bioreagent #37760 | Ki: 53.7 nM; inhibits carbonic anhydrase II/IX | Research compound |
Among small molecules, arylamide sulphonate derivatives represent a particularly promising class due to their submicromolar potency and synthetic tractability. Inhibitor 4t (5-[4-[[4-(aminosulfonyl)phenyl]amino]-1-phthalazinyl]-2-methyl-benzenesulfonamide) exemplifies this class with demonstrated selectivity against Ectonucleotide pyrophosphatase/phosphodiesterase 3 versus other ectonucleotidases [4]. Another advanced compound (designated ENPP3 Inhibitor 1/HY-169804) achieves comparable potency (IC50 = 0.15 µM) with remarkable selectivity (IC50 >41.4 µM for Ectonucleotide pyrophosphatase/phosphodiesterase 1) [1]. These agents provide chemical probes for validating Ectonucleotide pyrophosphatase/phosphodiesterase 3 as a therapeutic target beyond antibody-drug conjugate approaches.
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5